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molecular formula C8H14N2O B1296623 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 7309-42-4

9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No. B1296623
M. Wt: 154.21 g/mol
InChI Key: ZPLMTUXXQQUKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547690B2

Procedure details

9-Methyl-3,9-diazabicyclo[4.2.1]nonane (J. Org. Chem., 1960, 637 ). Conc. H2SO4 (6.25 ml, 0.117 mol) was added dropwise to a stirred cold (−5° C.) solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (2.78 g, 0.02 mol) in CHCl3(25 ml) while keeping the temperature below 15° C. After cooling to 0-5° C., neat sodium azide (2.60 g, 0.040 mol) was added in small portions while maintaining pot temperature below 35° C. The mixture stirred at rt for 2 h and then heated at 50° C. for 2 h. Rxn mixture was poured into ice and neutralized with Na2CO3 and then basify with 50% NaOH. Organic layer separated and the aq. layer re-extracted with CHCl3 (2×25 ml). Combined organic layers were washed with water (10 ml), brine and dried (MgSO4). Evaporation of CHCl3 gave 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one as a off-white solid (1.15 g, 37%). 1H NMR (400 MHz, CHLOROFORM-D) ppm 1.67-1.75 (m, 1H) 1.77-1.85 (m, 1H) 2.05-2.16 (m, 2H) 2.42 (s, 3H) 2.46 (ddd, J=16.05, 6.23, 2.14 Hz, 1H) 2.80-2.90 (m, 2H) 3.17 (t, J=6.42 Hz, 1H) 3.24 (t, J=6.30 Hz, 1H) 3.60 d), J=14.60 Hz, 1H) 5.90 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Quantity
2.78 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:8]2[CH2:9][CH2:10][CH:3]1[CH2:4][NH:5][CH2:6][CH2:7]2.[OH:11]S(O)(=O)=O.CN1C2CCC1CC(=O)C2.[N-]=[N+]=[N-].[Na+].C([O-])([O-])=O.[Na+].[Na+].[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:1][N:2]1[CH:8]2[CH2:9][CH2:10][CH:3]1[CH2:4][NH:5][C:6](=[O:11])[CH2:7]2 |f:3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C2CNCCC1CC2
Step Two
Name
Quantity
6.25 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
2.78 g
Type
reactant
Smiles
CN1C2CC(CC1CC2)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining pot temperature below 35° C
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer re-extracted with CHCl3 (2×25 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with water (10 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of CHCl3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C2CNC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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